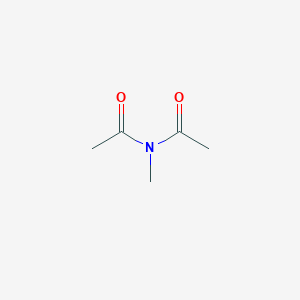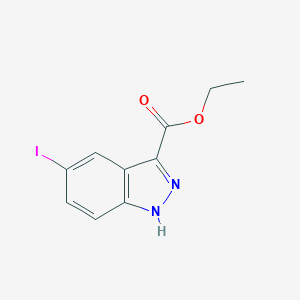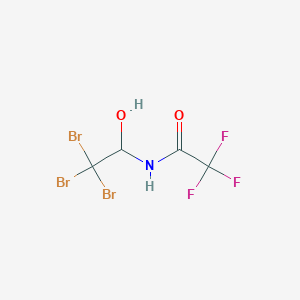
N-Methyldiacetamide
Descripción general
Descripción
N-Methyldiacetamide is a chemical compound with the molecular formula C5H9NO2 . It is also known by other names such as Acetamide, N-acetyl-N-methyl- .
Synthesis Analysis
While specific synthesis methods for N-Methyldiacetamide were not found in the search results, a related compound, N-methylated polypeptides, has been synthesized through the ring-opening polymerization (ROP) of N-carboxy anhydrides (NCAs) .
Molecular Structure Analysis
The molecular structure of N-Methyldiacetamide consists of 5 carbon atoms, 9 hydrogen atoms, and 2 oxygen atoms . The average mass is 115.131 Da and the mono-isotopic mass is 115.063332 Da .
Physical And Chemical Properties Analysis
N-Methyldiacetamide has a density of 1.0±0.1 g/cm3, a boiling point of 176.9±9.0 °C at 760 mmHg, and a vapor pressure of 1.1±0.3 mmHg at 25°C . It also has an enthalpy of vaporization of 41.3±3.0 kJ/mol and a flash point of 66.5±11.1 °C .
Aplicaciones Científicas De Investigación
Application in Energy Storage: Li–O2 Batteries
“N-Methyldiacetamide” (also referred to as N,N-dimethylacetamide or DMA) has been used in the development of electrolytes for Li–O2 batteries . These batteries have an ultrahigh theoretical energy density and are considered a promising successor to Li-ion batteries for next-generation energy storage .
However, the practical application of Li–O2 batteries has been facing many critical issues, especially the lack of suitable electrolytes that can tolerate a strong oxidizing environment as well as being compatible with a Li metal anode .
In this context, a new DMA-based electrolyte was designed by regulating the Li+ solvation structure under medium concentration to promote the cycling stability of Li–O2 batteries . This new electrolyte with intrinsic better endurance towards the rigorous oxidative species can simultaneously stabilize the Li anode by facilitating the formation of a LiF and LiNO coexisting solid electrolyte interphase (SEI) film and enable faster kinetics/mass transfer .
As a result, both the symmetrical batteries (1800 hours) and the Li–O2 batteries (180 cycles) achieve the best cycling performances in DMA-based electrolytes to our knowledge . This study breathes new life into the electrolyte regulation strategy and paves the way for the development of alkali–O2 batteries .
Safety and Hazards
Propiedades
IUPAC Name |
N-acetyl-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c1-4(7)6(3)5(2)8/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNQFZPCFVNOXJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6061492 | |
| Record name | Acetamide, N-acetyl-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6061492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyldiacetamide | |
CAS RN |
1113-68-4 | |
| Record name | N-Methyldiacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1113-68-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyldiacetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001113684 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetamide, N-acetyl-N-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetamide, N-acetyl-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6061492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-acetyl-N-methylacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.916 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-METHYLDIACETAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/767UT09B3U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the structural characterization of N-Methyldiacetamide?
A1: N-Methyldiacetamide has the molecular formula C5H9NO2 and a molecular weight of 115.13 g/mol. [, ] While the provided research doesn't delve into detailed spectroscopic data, it highlights the compound's structure, consisting of a central nitrogen atom bonded to a methyl group and two acetyl groups. [, ]
Q2: How stable is the N-Methyldiacetamide radical cation?
A2: Research using electron spin resonance (ESR) spectroscopy shows that the N-Methyldiacetamide radical cation, generated by exposing the parent compound to gamma radiation at 77 K, exhibits unexpected stability. [] Unlike similar ester cations that rearrange at low temperatures, the N-Methyldiacetamide cation remains stable up to approximately 160 K. [] This stability could be attributed to the electron spin density being primarily localized on the nitrogen atom. []
Q3: How does the structure of N-Methyldiacetamide affect its fragmentation upon electron impact?
A3: Mass spectrometry studies reveal that N-Methyldiacetamide undergoes fragmentation when subjected to electron impact. [] Instead of forming the expected π-cation, it likely fragments into dimethylamino radical (˙NMe2) and the relatively stable Me2NCO+ ion. [] This fragmentation pattern highlights the influence of the two acetyl groups on the molecule's stability under ionization conditions.
Q4: Can N-Methyldiacetamide be used as a reagent in organic synthesis?
A4: Yes, N-Methyldiacetamide can act as an acylating agent in organic synthesis. [] In the presence of sodium hydride, it can react with methyl ketones to form β-diketones. [] This reaction showcases N-Methyldiacetamide's ability to introduce acyl groups into other molecules, broadening its potential applications in synthetic chemistry.
Q5: Are there any available derivatives of N-Methyldiacetamide for specific analytical applications?
A5: The research demonstrates the successful synthesis of N-trifluoroacetyl trimethylsilyl ester derivatives of iminodicarboxylic acids, utilizing a mixture of α,α,α,α′,α′,α′-hexafluoro-N-methyldiacetamide and N,O-bis(trimethylsilyl)trifluoroacetamide. [] These derivatives prove valuable for gas chromatography–mass spectrometry analysis, offering insights into the fragmentation patterns of iminodicarboxylic acids. []
Q6: What research has been conducted on the hydrogen bonding capabilities of N-Methyldiacetamide?
A6: Studies using mid- and near-infrared spectroscopy have investigated the hydrogen bond interaction between N-Methyldiacetamide and phenols. [] While the specific findings aren't detailed in the provided abstract, this research direction emphasizes the importance of understanding the hydrogen bonding properties of N-Methyldiacetamide, especially in the context of its interactions with other molecules.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















